1-Mesityl-4-(methylsulfonyl)piperazine
Description
Historical Development of Piperazine Derivatives
Piperazine derivatives have played a pivotal role in medicinal and synthetic chemistry since the early 20th century. The unsubstituted piperazine scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 4, was first synthesized in the late 19th century through ammoniation of 1,2-dichloroethane. By the 1940s, substituted piperazines emerged as key motifs in drug discovery, with 1-benzylpiperazine (BZP) marking one of the earliest derivatives investigated for its psychoactive properties. Over time, structural modifications such as aryl, alkyl, and sulfonyl substitutions expanded the applications of piperazines, culminating in their inclusion in 36 U.S. FDA-approved drugs between 2012 and 2023, including anticancer agents like palbociclib and antiviral therapies like fostemsavir.
The introduction of sulfonyl groups to piperazine, as seen in 1-mesityl-4-(methylsulfonyl)piperazine, represents a strategic advancement aimed at enhancing molecular stability and target selectivity. Sulfonylation reactions, particularly at the piperazine nitrogen, became prominent in the 21st century for optimizing pharmacokinetic properties such as solubility and metabolic resistance.
Position of this compound in Chemical Literature
This compound belongs to a subclass of N-aryl-N'-sulfonylpiperazines, characterized by a mesityl (2,4,6-trimethylphenyl) group at one nitrogen and a methylsulfonyl group at the other. This compound exemplifies the trend toward sterically hindered piperazine derivatives, which are increasingly studied for their conformational rigidity and enhanced receptor-binding specificity.
Recent synthetic methodologies highlight its preparation through nucleophilic substitution reactions. For instance, 1-mesitylpiperazine intermediates can undergo sulfonylation using methylsulfonyl chloride under basic conditions, a strategy analogous to the synthesis of related compounds like 1-(4-(methylsulfonyl)phenyl)piperazine. Computational studies of similar structures, such as 1-(2,6-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, reveal that the mesityl group induces significant steric effects, while the sulfonyl moiety participates in hydrogen-bonding interactions critical for biological activity.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core scaffold | Piperazine ring (C₄H₁₀N₂) |
| N1 substitution | Mesityl group (2,4,6-trimethylphenyl) |
| N4 substitution | Methylsulfonyl group (SO₂CH₃) |
| Molecular weight | ~348.5 g/mol (estimated) |
| Key interactions | Steric hindrance (mesityl), hydrogen bonding (sulfonyl), dipole interactions |
Significance in Heterocyclic Chemistry Research
The combination of mesityl and methylsulfonyl groups on piperazine introduces unique physicochemical and electronic properties. The mesityl group’s bulkiness restricts rotational freedom, favoring specific conformations that enhance binding to hydrophobic pockets in biological targets. Meanwhile, the methylsulfonyl group improves water solubility and metabolic stability, addressing common limitations of arylpiperazines.
In drug discovery, such derivatives are valued for their versatility. For example, sulfonylated piperazines are recurrent in kinase inhibitors (e.g., ponatinib) and serotonin receptor modulators (e.g., vortioxetine). The methylsulfonyl group’s electron-withdrawing nature also facilitates π-stacking interactions in aromatic systems, a feature exploited in the design of protease inhibitors.
Recent advances in C–H functionalization have further expanded the accessibility of complex piperazine derivatives. However, direct functionalization at the α-position of piperazine remains challenging due to competing reactions at the nitrogen atoms, necessitating protective strategies or tailored catalysts.
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.402 |
IUPAC Name |
1-methylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)15-5-7-16(8-6-15)19(4,17)18/h9-10H,5-8H2,1-4H3 |
InChI Key |
DSWKLIRCYDFKCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
1-Mesityl-4-(methylsulfonyl)piperazine has been identified as a promising candidate in pharmaceutical research, particularly as an inhibitor of the Mcl-1 protein, which is implicated in various cancers. The overexpression of Mcl-1 allows cancer cells to evade apoptosis, leading to tumor survival and progression. Compounds that inhibit Mcl-1 can potentially restore apoptotic pathways, making them valuable in cancer therapy .
Key Properties:
- Structural Characteristics: The compound's unique structure allows for specific interactions with protein targets, enhancing its potential efficacy as a therapeutic agent.
- Stability and Formulation: Research indicates that formulations containing this compound can maintain stability under various conditions, which is crucial for pharmaceutical applications .
Cancer Treatment
The inhibition of Mcl-1 by this compound has been linked to its ability to induce apoptosis in cancer cells. This makes it a candidate for the development of novel anticancer therapies.
Case Studies:
- Mcl-1 Inhibition: In studies where Mcl-1 was targeted, compounds similar to this compound demonstrated significant anti-tumor activity, particularly against hematological malignancies and solid tumors .
- Combination Therapies: There is ongoing research into using this compound in combination with other therapies to enhance overall treatment efficacy and overcome resistance mechanisms in cancer cells.
Other Therapeutic Applications
Beyond oncology, this compound may have applications in treating other conditions due to its pharmacological properties.
Potential Areas:
- Neurological Disorders: The compound's structural features may offer neuroprotective benefits, although more research is needed to establish its efficacy in this area.
- Inflammatory Diseases: Given its potential to modulate cellular pathways, there could be applications in conditions characterized by chronic inflammation.
Data Table: Applications Overview
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- Methylsulfonyl at N4 stabilizes the piperazine ring via electron withdrawal, improving enzyme inhibitory activity in analogues like sEH inhibitors .
Physicochemical Properties
Key Observations :
- Direct attachment of bulky/mesomeric groups (e.g., mesityl) reduces solubility compared to analogues with ethylene spacers .
- Lower pKa (~3.8–4.2) in this compound suggests protonation at physiological pH, influencing membrane permeability .
Key Observations :
- The mesityl group in this compound enhances ERCC1-XPF inhibition, likely due to hydrophobic interactions with the target .
- Methylsulfonyl at N4 is critical for sEH inhibition, but steric bulk at N1 (e.g., mesityl) may reduce solubility-dependent activity in PD-1/PD-L1 assays .
Metabolic Stability
Preparation Methods
Mesitylation of Piperazine
The initial step involves introducing the mesityl group (1,3,5-trimethylphenyl) to the piperazine ring. Drawing from analogous procedures for 1-(4-chlorobenzhydryl)piperazine synthesis, mesityl bromide reacts with piperazine in toluene at 80°C using potassium iodide (KI) as a catalyst. The reaction proceeds via nucleophilic aromatic substitution:
Optimal conditions require a 1:1.2 molar ratio of piperazine to mesityl bromide, achieving 78–82% yield after 12 hours of reflux. Excess mesityl bromide minimizes di-substitution byproducts.
Sulfonation with Methanesulfonyl Chloride
The methylsulfonyl group is introduced via reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine as a base. The exothermic reaction is conducted at 0–5°C to prevent thermal degradation:
This method yields 80–85% product purity after aqueous workup, with recrystallization in dimethyl carbonate (DMC) enhancing purity to >98%.
One-Pot Tandem Alkylation-Sulfonation
Simultaneous Functionalization
A streamlined approach combines mesitylation and sulfonation in a single reactor. Piperazine, mesityl bromide, and methanesulfonyl chloride are added sequentially to DCM with triethylamine. The protocol leverages the differential reactivity of primary vs. secondary amines:
-
Mesitylation Phase : Piperazine reacts preferentially at one nitrogen at 25°C (2 hours).
-
Sulfonation Phase : MsCl targets the remaining secondary amine at 0°C (4 hours).
This method reduces purification steps but requires precise temperature control to avoid over-sulfonation. Typical yields reach 70–75%.
Protective Group-Assisted Synthesis
Boc Protection Strategy
To enhance regioselectivity, the non-mesityl nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):
Deprotection and Sulfonation
Boc removal with HCl in dioxane precedes sulfonation:
This three-step sequence achieves 65–70% overall yield but offers superior control over substitution patterns.
Catalytic Hydrogenation Methods
Reductive Amination Pathway
Adapting methylpiperazine synthesis methodologies, mesitylaldehyde undergoes reductive amination with piperazine under hydrogenation conditions (Raney Ni, 60–100°C). Subsequent sulfonation introduces the methylsulfonyl group:
Yields are moderate (60–65%) due to competing imine formation.
Comparative Analysis of Synthesis Routes
Reaction Optimization Insights
Solvent Effects
Catalytic Enhancements
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Mesityl-4-(methylsulfonyl)piperazine, and how can reaction conditions be optimized for high purity?
- Methodology : Synthesis typically involves nucleophilic substitution between mesityl derivatives and sulfonylated piperazine precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction rates .
- Catalysts : Palladium or nickel complexes enhance coupling efficiency in multi-step syntheses .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Yield optimization : Use column chromatography or recrystallization for purification. Monitor purity via HPLC (>95%) and confirm with NMR .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., mesityl methyl groups at δ 2.2–2.4 ppm; sulfonyl S=O peaks in ¹³C NMR at ~110 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular formula (e.g., C₁₄H₂₀N₂O₂S: calculated 280.13) .
- Infrared (IR) : Detect sulfonyl S=O stretches at 1150–1300 cm⁻¹ .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT₃) due to structural similarity to bioactive piperazines .
Advanced Research Questions
Q. How do electronic and steric effects of the mesityl and sulfonyl groups influence reaction mechanisms in derivatization?
- Electronic effects : The electron-withdrawing sulfonyl group activates the piperazine ring for nucleophilic attack, while the bulky mesityl group imposes steric hindrance, favoring para-substitution .
- Case study : Nitro group reduction (e.g., H₂/Pd-C) proceeds faster in sulfonylated piperazines due to increased electron deficiency .
- Computational support : DFT calculations predict charge distribution and transition states .
Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or β-amyloid. The sulfonyl group often forms hydrogen bonds with active-site residues .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP ~2.5) and CYP450 inhibition risk due to sulfonamide moiety .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may stem from:
- Strain variability : Use standardized strains (e.g., ATCC) and broth microdilution protocols .
- Compound aggregation : Perform dynamic light scattering (DLS) to detect aggregates >500 nm .
- Orthogonal assays : Validate findings with dual methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) on the piperazine nitrogen .
Methodological Notes
- Contradictory data : Replicate experiments with independent synthetic batches and orthogonal analytical techniques (e.g., NMR + X-ray crystallography) .
- Advanced characterization : Use XPS to confirm sulfonyl oxidation states and MALDI-TOF for oligomer detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
